N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide
Description
N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a chlorophenyl group, and a cyclopropylmethoxyacetamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-18-6-3-15(4-7-18)12-25-20-9-8-19(11-17(20)5-10-22(25)27)24-21(26)14-28-13-16-1-2-16/h3-4,6-9,11,16H,1-2,5,10,12-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZPMNNTJVIBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyclopropylmethoxyacetamide Moiety: This step involves the reaction of the intermediate product with cyclopropylmethoxyacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxyquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other quinoline-based compounds.
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting the replication and transcription processes in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its anti-inflammatory and immunomodulatory effects.
Uniqueness
N-[1-[(4-chlorophenyl)methyl]-2-oxo-3,4-dihydroquinolin-6-yl]-2-(cyclopropylmethoxy)acetamide is unique due to the presence of the cyclopropylmethoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
